(S)-lavandulol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

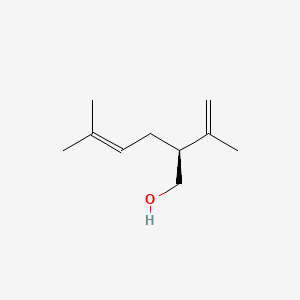

(S)-lavandulol is a lavandulol. It is an enantiomer of a (R)-lavandulol.

科学的研究の応用

Chemical Properties and Composition

(S)-lavandulol is primarily found in essential oils extracted from lavender species, particularly Lavandula angustifolia. Its chemical structure contributes to its unique properties, making it a valuable compound in multiple domains.

Key Chemical Characteristics:

- Molecular Formula : C10H18O

- Molecular Weight : 154.25 g/mol

- Boiling Point : Approximately 210 °C

Pharmacological Applications

This compound exhibits a range of pharmacological properties that are beneficial for therapeutic applications:

- Antimicrobial Activity : Research indicates that this compound possesses significant antimicrobial properties against various pathogens. In studies evaluating lavender essential oils, this compound was found to inhibit the growth of Gram-positive bacteria and fungi more effectively than Gram-negative bacteria .

- Anti-inflammatory Effects : The compound has been shown to reduce inflammation in various models. Its use in topical formulations has demonstrated efficacy in alleviating skin irritation and promoting wound healing .

- Anxiolytic Properties : Aromatherapy utilizing this compound has been associated with reduced anxiety levels, likely due to its action on the central nervous system. Studies have highlighted its role in enhancing sleep quality and reducing stress-related symptoms .

- Pain Relief : Clinical trials have reported that this compound can alleviate pain associated with conditions such as dysmenorrhea and postoperative recovery .

Applications in Perfumery and Cosmetics

This compound is a key ingredient in the fragrance industry due to its pleasant floral scent. It is widely used in:

- Perfumes : As a base note, it provides a calming aroma that enhances the overall fragrance profile.

- Cosmetic Products : Its antimicrobial and anti-inflammatory properties make it suitable for skincare formulations, particularly those aimed at sensitive skin.

Agricultural Applications

Recent studies have explored the potential of this compound in sustainable agriculture:

- Pest Control : The compound has been identified as a natural insect repellent, effective against pests such as aphids and mealybugs. Its application in biofactory systems using plants like Nicotiana benthamiana has shown promise for sustainable pest management strategies .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of this compound against skin microbiota. Results indicated a significant reduction in bacterial load on treated areas compared to controls, suggesting its potential for topical antimicrobial formulations .

Case Study 2: Aromatherapy Impact

In clinical settings, patients receiving aromatherapy with this compound reported lower anxiety levels and improved sleep quality compared to those receiving placebo treatments. This supports its use as a therapeutic agent in mental health care .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Candida albicans | 0.3 mg/mL |

| Escherichia coli | 1.0 mg/mL |

Table 2: Pharmacological Effects of this compound

特性

CAS番号 |

50373-53-0 |

|---|---|

分子式 |

C10H18O |

分子量 |

154.25 g/mol |

IUPAC名 |

(2S)-5-methyl-2-prop-1-en-2-ylhex-4-en-1-ol |

InChI |

InChI=1S/C10H18O/c1-8(2)5-6-10(7-11)9(3)4/h5,10-11H,3,6-7H2,1-2,4H3/t10-/m1/s1 |

InChIキー |

CZVXBFUKBZRMKR-SNVBAGLBSA-N |

SMILES |

CC(=CCC(CO)C(=C)C)C |

異性体SMILES |

CC(=CC[C@H](CO)C(=C)C)C |

正規SMILES |

CC(=CCC(CO)C(=C)C)C |

Key on ui other cas no. |

50373-53-0 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。